(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4S/c1-15-7-12-19(16(2)13-15)23(29)22-14-28(20-5-3-4-6-21(20)33(22,30)31)17-8-10-18(11-9-17)32-24(25,26)27/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDWFFJIBQJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps. The initial step includes the formation of the 4H-benzo[b][1,4]thiazine ring, which is achieved through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions. The introduction of the trifluoromethoxyphenyl group is typically performed using a Friedel-Crafts acylation reaction. The dioxido functional group is then introduced by oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
For industrial-scale production, a continuous flow process might be employed to ensure consistency and high yield. This includes maintaining optimal reaction temperatures, pressures, and the use of catalysts to accelerate the reactions. Solvent recycling and purification steps are integral to achieving the final product with high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound can undergo various reactions, including:
Oxidation: This compound can be further oxidized under controlled conditions to form sulfone derivatives.
Reduction: Reduction reactions typically target the oxido group, leading to the formation of sulfoxides.
Substitution: Aromatic substitution reactions can modify the phenyl rings, introducing different functional groups.
Common Reagents and Conditions Used
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for halogenation), nitrating agents (for nitration).
Major Products Formed
Major products from these reactions include various substituted derivatives that retain the core structure but exhibit different chemical and physical properties.
Scientific Research Applications
The compound is utilized across various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Applied in the development of advanced materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific enzymes and receptors. It may inhibit enzymatic activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues of this compound include:
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Substitution at the 4-position with a 4-butylphenyl group instead of trifluoromethoxy.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl]methanone (): Features a 4-ethylphenyl group, 3-methylphenyl substituent, and a fluorine atom at position 3.
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone (): Substituted with a 3,4,5-trimethoxyphenyl group.
Physicochemical Properties
- Trifluoromethoxy vs. Alkyl/Methoxy Groups : The trifluoromethoxy group in the target compound increases electronegativity and steric bulk compared to alkyl () or methoxy () substituents. This enhances resistance to oxidative metabolism but reduces aqueous solubility .
- Fluorine Substitution : The 7-fluoro substituent in improves metabolic stability and may enhance binding to hydrophobic pockets in biological targets .
Spectroscopic Characterization
Biological Activity
The compound (2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone is a complex organic molecule characterized by its unique structural features, including a benzo[b][1,4]thiazin ring and multiple functional groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The IUPAC name of the compound is:
Its molecular formula is , with a molecular weight of approximately 476.34 g/mol. The presence of trifluoromethoxy and dioxido groups suggests potential for significant biological interactions.
Biological Activity Overview
Research indicates that compounds containing the benzo[b][1,4]thiazin moiety often exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds similar to this have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of benzo[b][1,4]thiazines possess substantial antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : There is growing evidence that compounds with similar structures can inhibit cancer cell proliferation. For example, certain triazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that thiazine derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
1. Antimicrobial Studies
A series of experiments were conducted to evaluate the antimicrobial efficacy of related compounds. The results indicated that derivatives with similar structural characteristics demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 10-50 µg/mL for effective compounds .
2. Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives exhibited IC50 values below 30 µM. This suggests a promising anticancer activity which warrants further investigation into their mechanisms of action .
3. Anti-inflammatory Properties
Research on the anti-inflammatory potential showed that some thiazine derivatives could reduce the production of pro-inflammatory cytokines in cell cultures. This effect was measured using ELISA assays, indicating a dose-dependent response .
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in Pharmaceutical Biology evaluated the antibacterial activity of several benzo[b][1,4]thiazine derivatives. The compound under consideration showed comparable activity to standard antibiotics like penicillin against Staphylococcus aureus.
Case Study 2: Cancer Cell Line Inhibition
In another study focusing on anticancer properties, researchers synthesized a series of thiazine derivatives and tested their effects on MCF-7 breast cancer cells. The most active compound resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step methodologies, often involving Claisen-Schmidt condensation or Vilsmeier-Haack reactions to assemble the benzothiazinone core. For example:
- Step 1 : Condensation of substituted acetophenones with aldehydes (e.g., trifluoromethoxy-substituted benzaldehydes) under acidic conditions to form intermediates .
- Step 2 : Cyclization via reflux in methanol or ethanol to form the thiazinone ring, followed by sulfonation to introduce the 1,1-dioxide moiety .
- Key variables : Reaction time (2.5–3.5 hours), solvent polarity, and temperature (reflux at ~80°C) critically impact yield and purity .
Q. Which spectroscopic and analytical techniques are prioritized for structural validation?
- NMR : 1H/13C NMR confirms substituent positioning and ring saturation (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethoxy signals at δ 4.3 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms the dioxido group’s geometry (e.g., monoclinic systems with β ≈ 91.5°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ≈ 500–550 m/z) .
Q. How is the compound’s stability evaluated under experimental storage conditions?
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., mp >200°C for related benzothiazinones) .
- Photostability : UV-Vis spectroscopy monitors degradation under light exposure (λmax ~270–300 nm for benzophenone analogs) .
- Solution stability : HPLC tracks impurity formation in DMSO or methanol over 72 hours .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?
- Density Functional Theory (DFT) : Optimizes molecular geometry and predicts NMR/IR spectra to cross-validate experimental data (e.g., bond angles in the thiazinone ring) .
- Molecular docking : Explains unexpected bioactivity by modeling interactions with target receptors (e.g., trifluoromethoxy group’s role in binding affinity) .
- Example : Discrepancies in NOESY correlations for substituent orientation were resolved using DFT-optimized structures .
Q. What strategies optimize regioselectivity in derivatives with modified aryl or heteroaryl groups?
- Directed ortho-metalation : Uses directing groups (e.g., methoxy) to control substitution patterns on the benzene ring .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection of hydroxyl groups) during sulfonation .
- Catalytic systems : TiO2 nanocatalysts enhance yield in thiazole-forming steps (e.g., 75% yield vs. 50% without catalyst) .
Q. How are batch-to-batch inconsistencies in biological activity addressed methodologically?
- Purity standardization : Use preparative HPLC (C18 columns, 90:10 acetonitrile/water) to isolate >98% pure batches .
- Aggregation assays : Dynamic light scattering (DLS) detects particulate formation in DMSO stocks, which may skew bioassays .
- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed dioxido groups) that reduce efficacy .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to design experiments for clarification?
Q. Discrepancies in reported IC50 values across enzymatic assays: What factors are overlooked?
- Enzyme source : Recombinant vs. native enzymes (e.g., human vs. rat CYP450 isoforms) yield differing inhibition kinetics .
- Cofactor availability : NADPH concentration (0.1–1 mM) alters metabolic stability in microsomal assays .
- Control normalization : Use reference inhibitors (e.g., ketoconazole for CYP3A4) to calibrate inter-lab variability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Ref |
|---|---|---|---|---|---|
| 1 | Condensation | H2SO4, 80°C, 4h | 65 | 90 | [1] |
| 2 | Cyclization | MeOH reflux, 3h | 72 | 95 | [6] |
| 3 | Sulfonation | SOCl2, DCM, 0°C | 58 | 88 | [3] |
Q. Table 2. Stability Profile in Common Solvents
| Solvent | Concentration (mg/mL) | Degradation (%) at 24h |
|---|---|---|
| DMSO | 10 | <5 |
| PBS | 0.5 | 25 |
| EtOH | 2 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
